molecular formula C9H9N3O2S2 B14217186 Benzenesulfonamide, N-(5-amino-2-thiazolyl)- CAS No. 828920-36-1

Benzenesulfonamide, N-(5-amino-2-thiazolyl)-

Katalognummer: B14217186
CAS-Nummer: 828920-36-1
Molekulargewicht: 255.3 g/mol
InChI-Schlüssel: DADJZBNCVKCXOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-(5-amino-2-thiazolyl)- is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiazole ring, which is further substituted with an amino group at the 5-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(5-amino-2-thiazolyl)- typically involves the reaction of a chloroacetamide derivative with ammonium thiocyanate, followed by intramolecular cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, N-(5-amino-2-thiazolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-(5-amino-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-(5-amino-2-thiazolyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-(5-amino-2-thiazolyl)- involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can interfere with bacterial growth by targeting bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their substituents.

    Thiazole derivatives: Compounds with a thiazole ring but different functional groups attached.

Uniqueness

Benzenesulfonamide, N-(5-amino-2-thiazolyl)- is unique due to its combined sulfonamide and thiazole structure, which imparts distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .

Eigenschaften

CAS-Nummer

828920-36-1

Molekularformel

C9H9N3O2S2

Molekulargewicht

255.3 g/mol

IUPAC-Name

N-(5-amino-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S2/c10-8-6-11-9(15-8)12-16(13,14)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)

InChI-Schlüssel

DADJZBNCVKCXOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.